

An In-Depth Technical Guide to 2-Benzylmorpholine: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: **2-Benzylmorpholine**

Cat. No.: **B134971**

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Abstract

This technical guide provides a comprehensive overview of **2-benzylmorpholine**, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural isomer of the well-known stimulant phenmetrazine, **2-benzylmorpholine** serves as a valuable building block for novel central nervous system (CNS) agents and other bioactive molecules. This document delves into the fundamental physicochemical properties, detailed synthetic methodologies for both racemic and enantiomerically pure forms, thorough analytical and spectroscopic characterization, key applications in pharmaceutical research, and essential safety and handling protocols. The content is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical synthesis and drug discovery.

Core Identity and Physicochemical Properties

2-Benzylmorpholine is a secondary amine featuring a morpholine ring substituted with a benzyl group at the C2 position. This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, which often exhibit distinct pharmacological profiles.

Structural and Molecular Data

The fundamental properties of **2-benzylmorpholine** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₅ NO	[1] [2]
Molecular Weight	177.24 g/mol	[3] [4] [5]
IUPAC Name	2-benzylmorpholine	[6]
Synonyms	(±)-2-Benzylmorpholine, 2-(Phenylmethyl)morpholine	[6]
Physical Form	Solid or light yellow oil (enantiomer-dependent)	[4] [7]

CAS Number and Chirality

The assignment of a CAS Registry Number to **2-benzylmorpholine** can be ambiguous and is dependent on its stereochemistry. It is crucial for researchers to use the correct identifier to ensure the procurement of the appropriate material.

- 87955-28-0: Commonly used for the racemic mixture (a 1:1 mixture of R and S enantiomers).
- 131887-48-4: Also used for the racemic mixture.[\[4\]](#)
- 131887-51-9: Specifically designates the (R)-**2-benzylmorpholine** enantiomer.[\[7\]](#)

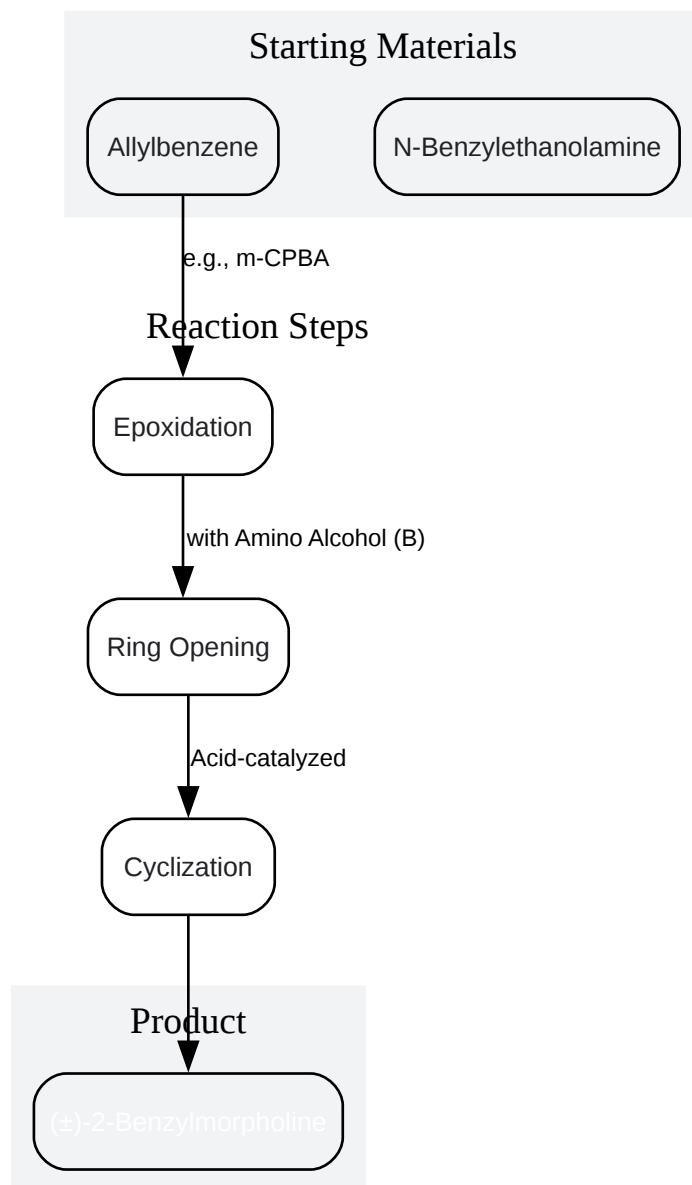
The presence of a stereocenter profoundly influences the molecule's interaction with biological systems, a critical consideration in drug development.[\[8\]](#)

Synthesis of 2-Benzylmorpholine

The synthesis of **2-benzylmorpholine** can be approached via several routes to yield either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemical purity and the scale of the reaction.

Racemic Synthesis

A common and straightforward approach to the racemic compound involves the cyclization of an appropriate amino alcohol precursor.



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Caption: General workflow for a racemic synthesis of **2-benzylmorpholine**.

This protocol is a representative synthesis adapted from methodologies reported for similar morpholine structures.^[9]

- Step 1: Epoxidation of Allylbenzene. Dissolve allylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature

below 5 °C. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

- Step 2: Ring-Opening. In a separate flask, prepare a solution of an amino alcohol, such as 2-aminoethanol (1.5 eq), in ethanol. To this, slowly add the crude epoxide solution from Step 1. Heat the mixture to reflux for 8-12 hours.
- Step 3: Cyclization & Purification. After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent and treat with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate cyclization. Purify the resulting crude **2-benzylmorpholine** via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final racemic product.

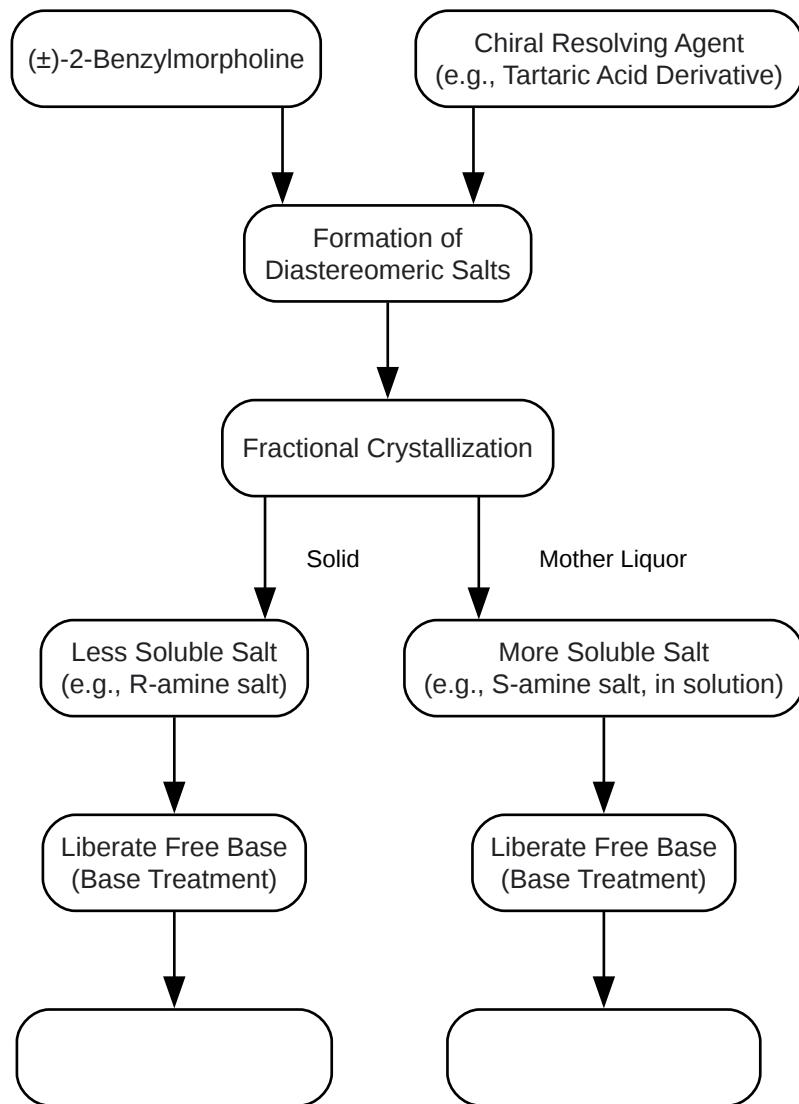
Enantioselective Synthesis & Resolution

Accessing enantiomerically pure **2-benzylmorpholine** is paramount for pharmacological studies. This is typically achieved either by asymmetric synthesis or by resolving the racemic mixture.

This is a classical and widely used method for separating enantiomers.^[10] The secondary amine of the morpholine ring allows for the formation of salts with a chiral acid.

- Salt Formation: Dissolve racemic **2-benzylmorpholine** (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.
- Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution due to lower solubility.
- Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystallized salt should be determined by chiral HPLC. Recrystallization may be necessary to achieve the desired purity.
- Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system of DCM and aqueous sodium bicarbonate solution. Stir vigorously until the solid dissolves

completely. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched **2-benzylmorpholine** free base.



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Caption: Workflow for the separation of enantiomers via diastereomeric salt formation.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and stereochemistry of **2-benzylmorpholine**. While publicly available experimental spectra are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Predicted):
 - δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
 - δ 3.50-4.00 ppm (m, 3H): Protons on the morpholine ring adjacent to the oxygen atom (-O-CH₂- and -O-CH-).
 - δ 2.60-3.20 ppm (m, 6H): Protons on the morpholine ring adjacent to the nitrogen atom (-N-CH₂-), the benzylic protons (-CH₂-Ph), and the proton at the C2 position.
 - δ 1.50-2.00 ppm (br s, 1H): The N-H proton of the secondary amine; its chemical shift is variable and dependent on solvent and concentration.
- ^{13}C NMR (Predicted):
 - δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.
 - δ 125-130 ppm: Aromatic CH carbons.
 - δ 68-75 ppm: Morpholine carbons adjacent to oxygen (C3 and C5).
 - δ 45-55 ppm: Morpholine carbons adjacent to nitrogen (C2 and C6).
 - δ 35-42 ppm: Benzylic carbon (-CH₂-Ph).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

- 3300-3400 cm^{-1} (weak-medium, sharp): N-H stretch for the secondary amine.
- 3000-3100 cm^{-1} (medium): Aromatic C-H stretch.
- 2850-2980 cm^{-1} (strong): Aliphatic C-H stretch from the morpholine and benzyl CH₂ groups.
- ~1600, 1495, 1450 cm^{-1} (medium-weak): C=C stretching vibrations of the aromatic ring.

- 1100-1125 cm⁻¹ (strong): C-O-C stretch of the morpholine ether linkage.

Mass Spectrometry (MS)

Under electron ionization (EI), the fragmentation of **2-benzylmorpholine** is expected to proceed via characteristic pathways.

- Molecular Ion (M⁺•): m/z = 177.
- Key Fragments:
 - m/z = 91 (Base Peak): Tropylium cation ([C₇H₇]⁺), resulting from the cleavage of the benzyl group. This is a very common and stable fragment for benzyl-containing compounds.
 - m/z = 86: Resulting from the cleavage of the benzyl group, leaving the morpholine ring radical cation.
 - m/z = 176: Loss of a hydrogen atom ([M-H]⁺).

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing both purity and enantiomeric excess.

- Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiraldapak® AD-H). These columns are effective for a broad range of chiral amines.[11][12]
- Mobile Phase (Normal Phase): A common starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).
- Additive: To improve peak shape and resolution for basic compounds, add a small amount of a basic additive like diethylamine (DEA, ~0.1%) to the mobile phase.[11]
- Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will typically decrease retention time. If separation is not achieved, try a different alcohol modifier or a different CSP.

- Detection: Use UV detection at a suitable wavelength, such as 210 nm or 254 nm.

Applications in Drug Development and Research

2-Benzylmorpholine is a valuable scaffold in medicinal chemistry, primarily due to its structural relationship to phenmetrazine and other CNS-active agents.

Appetite Suppressants (Anorectics)

The primary pharmacological interest in **2-benzylmorpholine** stems from its activity as an appetite suppressant. Research has shown that this activity is stereospecific.

- A study published in the Journal of Pharmacy and Pharmacology reported the synthesis and resolution of **2-benzylmorpholine**, identifying it as a non-stimulant isomer of phenmetrazine. [9]
- The study demonstrated that the appetite suppressant effect in dogs resides in the (+)-enantiomer.[9]
- The racemic mixture was shown to have an ED₅₀ of 3 to 5.5 mg/kg in dogs for appetite suppression.[9]

This stereospecific activity underscores the importance of enantioselective synthesis for developing therapeutically relevant compounds.

Central Nervous System (CNS) Drug Intermediate

The morpholine ring is a privileged scaffold in CNS drug design. **2-Benzylmorpholine** serves as a key building block for a variety of neurologically active compounds.

- Its structure is a core component in molecules designed to modulate neurotransmitter systems.[13]
- It is a precursor for analogs of phenmetrazine and other substituted phenylmorpholines, which are known to act as norepinephrine-dopamine releasing agents (NDRAs).[14][15]
- Derivatives of **2-benzylmorpholine** have been investigated as norepinephrine transporter (NET) inhibitors, which are relevant for treating conditions like depression and ADHD. For

example, the drug reboxetine features a 2-(phenoxybenzyl)morpholine core.[\[10\]](#)

Pharmacokinetic Modulator

Some studies suggest that **2-benzylmorpholine** and its enantiomers can act as pharmacokinetic suppressants and may have potent interactions with metabolic pathways like epoxidation, which could influence the pharmacological properties of co-administered drugs.

Safety, Handling, and Toxicology

Adherence to proper safety protocols is mandatory when handling **2-benzylmorpholine**. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification

Based on available data, **2-benzylmorpholine** is classified with the following hazards:

Pictogram	GHS Code	Hazard Statement	Source(s)
	GHS07	Warning	[4] [6]
H302		Harmful if swallowed	[4] [6]
H315		Causes skin irritation	[6]
H319		Causes serious eye irritation	[6]
H335		May cause respiratory irritation	[6]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
- Respiratory Protection: If working outside of a fume hood or with fine powders, use a NIOSH-approved respirator.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

The toxicological profile is primarily defined by its acute oral toxicity and irritant properties. Differences in toxicity between enantiomers of chiral morpholine derivatives have been reported, suggesting that the specific enantiomer of **2-benzylmorpholine** being used may have a unique toxicological profile.^[16] Researchers should handle all stereoisomeric forms with the same high degree of caution.

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